![molecular formula C24H20N4O2 B12608203 2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid CAS No. 649758-04-3](/img/structure/B12608203.png)
2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, and a diazenyl group, which is a functional group consisting of two nitrogen atoms connected by a double bond.
准备方法
The synthesis of 2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid involves several steps. One common method includes the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures (around 220°C) in the presence of catalytic amounts of acetic anhydride and pyridine . Another method involves the condensation of these reactants using a sodium hydroxide solution in the presence of Aliquat 336 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
化学反应分析
2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful for studying molecular interactions and biological pathways.
Industry: The compound is used in the development of dyes and pigments due to its strong absorption properties.
作用机制
The mechanism of action of 2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it has been shown to increase cell proportion at the G2/M phase in a dose-dependent manner, indicating its potential role in cell cycle regulation . The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
2-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)quinoline-4-carboxylic acid can be compared with other similar compounds, such as:
4-(Phenylazo)benzoic acid: This compound also contains a diazenyl group and is used in the development of dyes and pigments.
4-(4-Dimethylaminophenylazo)benzoic acid: Similar in structure, this compound is used in various chemical and biological applications.
The uniqueness of this compound lies in its combination of a quinoline core and a diazenyl group, which provides it with distinct chemical and physical properties.
属性
CAS 编号 |
649758-04-3 |
|---|---|
分子式 |
C24H20N4O2 |
分子量 |
396.4 g/mol |
IUPAC 名称 |
2-[4-[[4-(dimethylamino)phenyl]diazenyl]phenyl]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C24H20N4O2/c1-28(2)19-13-11-18(12-14-19)27-26-17-9-7-16(8-10-17)23-15-21(24(29)30)20-5-3-4-6-22(20)25-23/h3-15H,1-2H3,(H,29,30) |
InChI 键 |
GFJODAWHLYGMGS-UHFFFAOYSA-N |
规范 SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=C3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


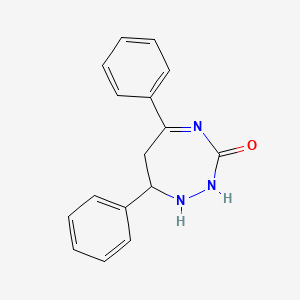
![Naphthalene, 2-[(4-bromophenyl)sulfonyl]-](/img/structure/B12608125.png)
![6-(2,5-Dichlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12608128.png)
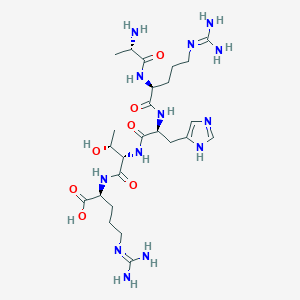
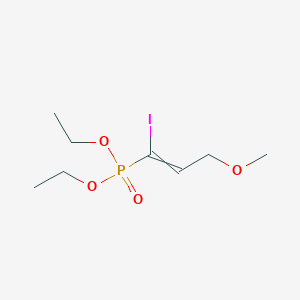
![N-[2-(1H-Indol-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12608166.png)
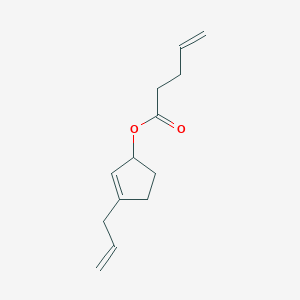

![Pyrimidine, 2,4-diazido-6-[4-(methylthio)phenyl]-5-phenyl-](/img/structure/B12608185.png)
![N-{[3-(5-Formylfuran-2-yl)phenyl]methyl}methanesulfonamide](/img/structure/B12608188.png)
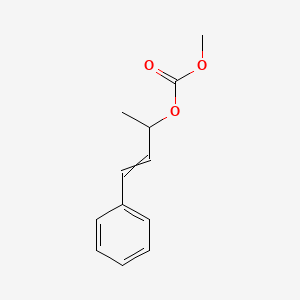
![9-{[(5S)-5-Amino-5-carboxypentyl]amino}-9-oxononanoic acid](/img/structure/B12608192.png)
![1H-Pyrrolo[2,3-b]pyridine-1,2-dicarboxylic acid, 6-chloro-, 1-(1,1-dimethylethyl) 2-ethyl ester](/img/structure/B12608197.png)
![N-(3-{[(4-Fluorophenyl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B12608198.png)
